molecular formula C8H13ClF3N3 B2418460 2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride CAS No. 2344685-44-3

2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride

Cat. No.: B2418460
CAS No.: 2344685-44-3
M. Wt: 243.66
InChI Key: CNRCDOBIWJNJJM-UHFFFAOYSA-N
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Description

2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride is a chemical compound with the molecular formula C8H12F3N3·HCl. It is known for its unique structure, which includes a trifluoromethyl group and a diazirine ring. This compound is often used in scientific research due to its photoreactive properties, making it valuable in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride typically involves multiple steps. One common method starts with the preparation of the diazirine ring, which is then attached to a piperidine moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure the formation of the desired product. For instance, trifluoromethylation can be achieved using reagents like trifluoromethyl iodide under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques. These methods often include the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is usually purified through crystallization or chromatography to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride involves its photoreactive properties. Upon exposure to UV light, the diazirine ring undergoes a photolysis reaction, generating a highly reactive carbene intermediate. This intermediate can then form covalent bonds with nearby molecules, making it useful for studying molecular interactions and binding sites. The trifluoromethyl group enhances the stability and reactivity of the compound, contributing to its effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

  • 3-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride
  • 2-[[3-(Trifluoromethyl)diazirin-3-yl]ethan-1-amine;hydrochloride

Uniqueness

Compared to similar compounds, 2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride stands out due to its specific combination of a piperidine moiety and a trifluoromethyl diazirine ring. This unique structure provides enhanced photoreactivity and stability, making it particularly valuable in research applications where precise molecular interactions need to be studied .

Properties

IUPAC Name

2-[[3-(trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3N3.ClH/c9-8(10,11)7(13-14-7)5-6-3-1-2-4-12-6;/h6,12H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRCDOBIWJNJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC2(N=N2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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